molecular formula C18H20N4O2S B10968960 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 603981-68-6

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B10968960
CAS No.: 603981-68-6
M. Wt: 356.4 g/mol
InChI Key: OGHVIDCUAYFBRJ-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound that features a triazole ring, a furan ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the furan ring and the sulfanyl group. The final step involves the acylation of the triazole derivative with 4-ethylphenyl acetic acid.

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under reflux conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the triazole intermediate.

    Addition of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, typically using thiourea or similar reagents.

    Acylation: The final step involves the acylation of the triazole derivative with 4-ethylphenyl acetic acid in the presence of a suitable catalyst such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, thiols.

    Substitution: Functionalized furan or triazole derivatives.

Scientific Research Applications

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole and furan rings make it a potential candidate for drug development, particularly as an antimicrobial or antifungal agent.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial cell wall synthesis or metabolic pathways.

    Pathways Involved: It could interfere with nucleic acid synthesis or protein synthesis, leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the furan and triazole rings, along with the sulfanyl group, makes 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide unique

Properties

CAS No.

603981-68-6

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C18H20N4O2S/c1-3-13-7-9-14(10-8-13)19-16(23)12-25-18-21-20-17(22(18)4-2)15-6-5-11-24-15/h5-11H,3-4,12H2,1-2H3,(H,19,23)

InChI Key

OGHVIDCUAYFBRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CC=CO3

Origin of Product

United States

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